3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one
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Overview
Description
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely and are subject to further investigation.
Result of Action
One study found that a 3-substituted-indolin-2-one derivative showed significant anti-inflammatory activity, inhibiting nitric oxide production related to inflammation, suppressing the production of tumor necrosis factor-alpha (tnf-α) and interleukin-6 (il-6) in a concentration-dependent manner, and mrna expression .
Preparation Methods
The synthesis of 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one typically involves the reaction of indolin-2-one with 4-(trifluoromethoxy)aniline under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents for treating various diseases.
Comparison with Similar Compounds
3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-7-5-9(6-8-10)19-13-11-3-1-2-4-12(11)20-14(13)21/h1-8H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMTZPHXVUMZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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